An In-depth Technical Guide to N-Methyl-4-methylbenzylamine: Physical and Chemical Properties
An In-depth Technical Guide to N-Methyl-4-methylbenzylamine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-4-methylbenzylamine, a secondary amine of interest in various chemical and pharmaceutical research fields. This document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for the determination of its key properties and a representative synthetic route.
Core Properties of N-Methyl-4-methylbenzylamine
N-Methyl-4-methylbenzylamine, also known by its IUPAC name N-methyl-1-(4-methylphenyl)methanamine, is a substituted benzylamine derivative. Its core structure consists of a benzyl group with a methyl substituent at the para position of the benzene ring, and the nitrogen atom of the benzylamine is further substituted with a methyl group.
Physical Properties
The physical characteristics of N-Methyl-4-methylbenzylamine are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 70 °C | [2] |
| Boiling Point | 70 °C at 1 mmHg | [2] |
| Density | 0.917 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 76.6 °C | [2] |
| Vapor Pressure | 0.45 mmHg at 25 °C | [2] |
Chemical and Spectroscopic Properties
The chemical identity of N-Methyl-4-methylbenzylamine is confirmed through various spectroscopic techniques. The following table summarizes key identifiers and expected spectroscopic features.
| Property | Value/Description | Reference |
| CAS Number | 699-04-7 | [1] |
| IUPAC Name | N-methyl-1-(4-methylphenyl)methanamine | [1] |
| InChI | InChI=1S/C9H13N/c1-8-3-5-9(6-4-8)7-10-2/h3-6,10H,7H2,1-2H3 | [1] |
| SMILES | CNCc1ccc(C)cc1 | |
| ¹³C NMR Spectroscopy | Spectra available in online databases. | [1] |
| Mass Spectrometry (GC-MS) | Spectra available in online databases. | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and a representative synthesis of N-Methyl-4-methylbenzylamine.
Determination of Melting Point
The melting point of N-Methyl-4-methylbenzylamine can be determined using a standard capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of N-Methyl-4-methylbenzylamine is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.
-
For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[3]
Determination of Boiling Point (at reduced pressure)
The boiling point of N-Methyl-4-methylbenzylamine is determined at reduced pressure to prevent decomposition at higher temperatures. A micro-boiling point method is suitable for small sample quantities.
Procedure:
-
A small amount of N-Methyl-4-methylbenzylamine (a few microliters) is introduced into a small test tube or a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating block.
-
The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the sample is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][5] The pressure at which the measurement is taken must be recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for the structural elucidation and purity assessment of N-Methyl-4-methylbenzylamine.
Procedure:
-
Sample Preparation: A sample of N-Methyl-4-methylbenzylamine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the benzylic protons (CH₂), the N-methyl protons (NCH₃), and the aromatic methyl protons (ArCH₃).
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in N-Methyl-4-methylbenzylamine.
Procedure:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or for a solid sample, a KBr pellet is prepared.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Analysis: The spectrum is analyzed for characteristic absorption bands. For a secondary amine, a key feature is the N-H stretching vibration, which typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. Other characteristic bands include C-H stretches, C=C aromatic stretches, and C-N stretches.
Synthesis of N-Methyl-4-methylbenzylamine
A common and efficient method for the synthesis of N-Methyl-4-methylbenzylamine is the reductive amination of 4-methylbenzaldehyde with methylamine.
Reaction Scheme
Caption: Reductive amination synthesis of N-Methyl-4-methylbenzylamine.
Experimental Protocol: Reductive Amination
This protocol describes a one-pot reductive amination procedure.
Materials:
-
4-methylbenzaldehyde
-
Methylamine (e.g., 40% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in methanol.
-
Add a solution of methylamine (1.5-2 equivalents) to the aldehyde solution and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-4-methylbenzylamine.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.[6][7][8]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of N-Methyl-4-methylbenzylamine.
Caption: General workflow for the synthesis of N-Methyl-4-methylbenzylamine.
References
- 1. N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. gctlc.org [gctlc.org]
- 8. benchchem.com [benchchem.com]
